molecular formula C22H17N3O3S B2462007 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895022-16-9

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2462007
CAS RN: 895022-16-9
M. Wt: 403.46
InChI Key: LEAJUMZQNGASML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H17N3O3S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Applications in Vascular Endothelial Growth Factor Inhibition

  • VEGFR-2 Inhibition : Analogues similar to the given compound have shown potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This is significant for the treatment of cancers, as VEGFR-2 plays a crucial role in angiogenesis and tumor growth. One particular analogue demonstrated high kinase selectivity and robust efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

2. Luminescent and Mechanochemical Properties

  • Enhanced Emission and Multi-stimuli Response : Related compounds have been found to exhibit luminescent properties in both solution and solid states, forming nano-aggregates with enhanced emission in certain solvent conditions. Additionally, these compounds demonstrate mechanochromic properties, displaying multi-stimuli responsiveness, which could be valuable in materials science and sensor technologies (Srivastava et al., 2017).

3. Antibacterial Potential

  • Activity Against Bacterial Strains : Some analogues have been synthesized and tested for antibacterial activity, showing promising results especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited significant antibacterial activity at non-cytotoxic concentrations, indicating potential as antibacterial agents (Palkar et al., 2017).

4. Anticancer and Antiproliferative Activities

  • Potential in Cancer Treatment : Several synthesized derivatives of similar compounds have shown interesting biological properties, such as antimicrobial and antiproliferative activities. One particular derivative demonstrated notable inhibitory effect against HCT-116 cancer cells, suggesting its potential as an anti-proliferative agent in cancer treatment (Mansour et al., 2020).

5. Theoretical Investigations in Drug Applications

  • Computational Calculations and Molecular Docking : Theoretical investigations and molecular docking studies have been conducted on some derivatives to understand their potential as drugs for conditions like malaria and COVID-19. These studies help in predicting the biological activity and interaction of these compounds with biological targets (Fahim & Ismael, 2021).

6. Crystal Structure Analysis

  • Structural Insights : The crystal structure and Hirshfeld surface analysis of related N-(pyridin-2-ylmethyl)benzamide derivatives have been explored, providing insights into the molecular conformations and interactions that may be important for their biological activities (Artheswari et al., 2019).

7. Insecticidal Properties

  • Biochemical Impacts on Insects : Some derivatives have been studied for their insecticidal properties, particularly against the cotton leafworm. These studies help in understanding the toxicological and biochemical impacts of these compounds on insects, indicating potential use in pest control (Soliman et al., 2020).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c26-21(16-6-2-1-3-7-16)25(14-15-5-4-8-23-13-15)22-24-17-11-18-19(12-20(17)29-22)28-10-9-27-18/h1-8,11-13H,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAJUMZQNGASML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.